tert-Butyl(dimethyl){[3-(trimethylstannyl)but-3-en-1-yl]oxy}silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TERT-BUTYL(DIMETHYL){[3-(TRIMETHYLSTANNYL)-3-BUTENYL]OXY}SILANE is a unique organosilicon compound with the molecular formula C13H30OSiSn. It is known for its applications in organic synthesis and material science due to its distinctive chemical structure, which includes both silicon and tin atoms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL(DIMETHYL){[3-(TRIMETHYLSTANNYL)-3-BUTENYL]OXY}SILANE typically involves the reaction of tert-butyl(dimethyl)silanol with trimethylstannylbutenyl compounds under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and contamination .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
TERT-BUTYL(DIMETHYL){[3-(TRIMETHYLSTANNYL)-3-BUTENYL]OXY}SILANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol and stannyl derivatives.
Reduction: Reduction reactions can convert the stannyl group to other functional groups.
Substitution: The trimethylstannyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include silanol derivatives, substituted stannyl compounds, and various organosilicon intermediates .
Wissenschaftliche Forschungsanwendungen
TERT-BUTYL(DIMETHYL){[3-(TRIMETHYLSTANNYL)-3-BUTENYL]OXY}SILANE has several scientific research applications:
Biology: Investigated for its potential use in biological assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings
Wirkmechanismus
The mechanism of action of TERT-BUTYL(DIMETHYL){[3-(TRIMETHYLSTANNYL)-3-BUTENYL]OXY}SILANE involves its ability to participate in various chemical reactions due to the presence of reactive silicon and tin atoms. These atoms can form bonds with other elements, facilitating the formation of complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl-dimethyl-(tributylstannylmethoxy)silane: Similar in structure but with different stannyl groups.
Tert-butyl-dimethyl-(3-trimethylstannylbut-3-enoxy)silane: Another closely related compound with slight variations in the butenyl group.
Uniqueness
TERT-BUTYL(DIMETHYL){[3-(TRIMETHYLSTANNYL)-3-BUTENYL]OXY}SILANE is unique due to its specific combination of tert-butyl, dimethyl, and trimethylstannyl groups, which provide distinct reactivity and applications in various fields .
Eigenschaften
CAS-Nummer |
89045-22-7 |
---|---|
Molekularformel |
C13H30OSiSn |
Molekulargewicht |
349.17 g/mol |
IUPAC-Name |
tert-butyl-dimethyl-(3-trimethylstannylbut-3-enoxy)silane |
InChI |
InChI=1S/C10H21OSi.3CH3.Sn/c1-7-8-9-11-12(5,6)10(2,3)4;;;;/h1,8-9H2,2-6H3;3*1H3; |
InChI-Schlüssel |
VWVJEIOMUGEYEE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCCC(=C)[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.